3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
3-Cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the 4,5-dihydro-1H-1,2,4-triazol-5-one family. This class of compounds is characterized by a five-membered triazolone ring fused with a dihydro moiety, which confers structural rigidity and diverse reactivity.
Properties
IUPAC Name |
3-cyclobutyl-4-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-10-6(5-3-2-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZKNUVSIGSMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutylamine with methyl isocyanate can yield the desired triazole compound through a cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolone core allows for extensive substitution, leading to diverse derivatives. Key structural analogs include:
- 3-Ethyl-4-phenyl derivatives : These exhibit enhanced lipophilicity due to aromatic substituents, improving membrane permeability .
- 3-Benzyl-4-(hydroxybenzylideneamino) derivatives: Schiff base formation at position 4 introduces electron-withdrawing or donating groups, affecting redox activity .
- 3-Alkyl/aryl-4-(heteroarylidenamino) derivatives: Substituents like furyl or thienyl groups alter conjugation and hydrogen-bonding capacity .
Table 1: Structural Comparison of Triazolone Derivatives
Acidity (pKa Values)
The weak acidity of the triazolone ring (pKa ~9–12 in non-aqueous media) is influenced by substituents and solvents. Bulky or electron-donating groups (e.g., cyclobutyl) increase steric hindrance, slightly raising pKa compared to electron-withdrawing groups:
- 3-Ethyl derivatives : pKa ~8.2–9.5 in acetonitrile .
- 4-Hydroxybenzylidenamino derivatives: pKa ~7.8–8.5 due to resonance stabilization of the conjugate base .
- Target compound (cyclobutyl) : Estimated pKa ~9.5–10.5 (predicted based on steric effects) .
Table 2: pKa Values in Non-Aqueous Solvents
Antioxidant Activity
Antioxidant efficacy is evaluated via DPPH radical scavenging, metal chelation, and reducing power assays. Electron-donating substituents (e.g., hydroxyl, diethylamino) enhance activity:
- 3,4-Dihydroxybenzylidenamino derivatives: IC₅₀ = 12 μM (DPPH), comparable to BHT (IC₅₀ = 10 μM) .
- 4-Diethylaminobenzylidenamino derivatives: Moderate activity (IC₅₀ = 25 μM) due to basic amine groups .
- Target compound (cyclobutyl/methyl) : Likely lower activity (predicted IC₅₀ >50 μM) due to lack of redox-active substituents .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH IC₅₀ (μM) | Metal Chelation (%) | Reference |
|---|---|---|---|
| 3,4-Dihydroxybenzylidenamino analog | 12 | 85% (at 100 μM) | |
| BHT (reference) | 10 | 90% | |
| Target Compound (predicted) | >50 | <30% | Inferred |
Spectroscopic and Computational Data
Biological Activity
3-Cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from various research studies and findings.
Synthesis of this compound
The synthesis typically involves several key steps:
- Formation of the Cyclobutyl Group : This is achieved through a cyclization reaction with suitable precursors.
- Introduction of the Cyclopropylmethyl Group : Alkylation occurs using cyclopropylmethyl halides under basic conditions.
- Formation of the Triazolone Ring : The final cyclization step incorporates appropriate reagents to yield the triazolone structure.
This synthetic route can be optimized for industrial production to enhance yield and purity through advanced catalysts and purification techniques.
Anticancer Properties
Research has demonstrated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, a study involving various triazole derivatives indicated that certain compounds showed promising results against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Cyclobutyl... | MCF-7 | 15 |
| 3-Cyclobutyl... | SW480 | 20 |
| 3-Cyclobutyl... | A549 | 18 |
These findings suggest that modifications at specific positions on the triazole ring can enhance biological potency.
Antibacterial Activity
In addition to anticancer properties, compounds similar to this compound have been evaluated for antibacterial activity. Studies have shown effectiveness against various strains of bacteria including E. coli and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating significant antibacterial potential .
Table 2: Antibacterial Activity Against Pathogenic Strains
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Case Study A : A derivative demonstrated a significant reduction in tumor size in a xenograft model when administered at a dose of 50 mg/kg.
- Case Study B : In vitro studies showed that treatment with the compound led to apoptosis in cancer cells via G2/M cell-cycle arrest.
The biological activity of this compound may be attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of the triazole ring is crucial for its interaction with biological targets .
Q & A
Q. What established synthetic routes are available for 3-cyclobutyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one?
The compound is typically synthesized via Schiff base formation or acylation reactions. For example, 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are reacted with aldehydes (e.g., cyclobutyl-substituted aldehydes) under reflux in ethanol or acetic acid. Acetylation steps may follow using acetic anhydride to introduce methyl groups. Characterization involves IR, ¹H/¹³C NMR, and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches).
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., cyclobutyl protons at δ 1.5–2.5 ppm, triazolone ring carbons at δ 150–160 ppm).
- UV-Vis : Analyzes electronic transitions (e.g., π→π* in conjugated Schiff bases). Experimental data should be cross-validated with DFT-calculated spectra .
Q. How are computational methods like DFT applied to study this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) or HF/6-31G(d) level optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO energies, dipole moments). Gaussian 09W and Veda4f software generate IR/NMR spectra, which are scaled using empirical factors (e.g., 0.9613 for IR) to match experimental data .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance cyclobutyl group incorporation?
Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst use (e.g., triethylamine for acylation). Kinetic studies via HPLC or TLC monitoring can identify optimal reaction times. Computational modeling (e.g., transition state analysis) may predict steric effects from the cyclobutyl group .
Q. What strategies resolve discrepancies between experimental and theoretical NMR chemical shifts?
Discrepancies arise from solvent effects or basis set limitations. Use the GIAO method with polarizable continuum models (PCM) for solvent corrections. Linear regression (δ_exp = a + b·δ_calc) adjusts calculated shifts, with regression coefficients (R² > 0.95) validating accuracy. Outliers may indicate conformational flexibility or hydrogen bonding .
Q. How do electronic properties (e.g., HOMO-LUMO) influence antioxidant activity?
Lower HOMO-LUMO gaps correlate with higher electron-donating capacity, enhancing radical scavenging. DFT calculations (B3LYP/6-311G(d,p)) quantify these energies, while DPPH/ABTS assays measure experimental IC₅₀ values. Substituents like nitro groups reduce activity by increasing electron-withdrawing effects .
Q. What methodologies assess the compound’s acidity and solubility in non-aqueous media?
Potentiometric titration in isopropyl alcohol with tetrabutylammonium hydroxide (TBAH) determines pKa values. Half-neutralization potentials and regression analysis (δ_exp vs. δ_calc) validate results. Low solubility in polar solvents necessitates using DMF or acetonitrile for reactivity studies .
Q. How can corrosion inhibition efficiency be evaluated?
Electrochemical impedance spectroscopy (EIS) and Tafel polarization in acidic media measure inhibition efficiency (%) using the formula:
where and are charge-transfer resistances. Adsorption isotherms (e.g., Langmuir) model surface interactions .
Q. What challenges arise in predicting nonlinear optical (NLO) properties?
High dipole moments and polarizabilities from DFT (B3LYP/6-311G(d,p)) suggest NLO potential, but experimental validation requires hyper-Rayleigh scattering or EFISH measurements. Discrepancies may stem oftdeputy to solvent effects or crystal packing .
Q. How can researchers validate computational models against crystallographic data?
Single-crystal X-ray diffraction provides bond lengths/angles for comparison with DFT-optimized geometries. SHELXL refines structures, while ORTEP-3 visualizes molecular packing. RMSD values < 0.05 Å confirm model accuracy .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for acylation to avoid hydrolysis .
- DFT Best Practices : Use Grimme’s dispersion corrections for non-covalent interactions in cyclobutyl groups .
- Data Validation : Report regression coefficients (a, b) and standard errors for NMR/IR correlations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
